3-((2-(5-((3AS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethyl)disulfanyl)propanoic acid
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Overview
Description
3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid is a cleavable, biotinylated crosslinker. This compound is widely used in chemical biology for labeling target proteins in biological experiments and assays. It features a biotin group and propanoic acid separated by a disulfide linkage, which allows for the removal of the biotin group under reducing conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid involves the conjugation of biotin with a disulfide-containing linker. The general synthetic route includes the following steps:
Activation of Biotin: Biotin is activated using a coupling reagent such as N-hydroxysuccinimide (NHS) in the presence of a carbodiimide like N,N’-dicyclohexylcarbodiimide (DCC).
Formation of the Disulfide Linker: The activated biotin is then reacted with a disulfide-containing amine, such as cystamine, to form the biotinylated disulfide linker.
Coupling with Propanoic Acid: The biotinylated disulfide linker is further reacted with propanoic acid under mild conditions to yield the final product
Industrial Production Methods
Industrial production of 3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation of Biotin: Large quantities of biotin are activated using NHS and DCC.
Scale-Up of Disulfide Linker Formation: The activated biotin is reacted with cystamine in large reactors.
Final Coupling and Purification: The biotinylated disulfide linker is coupled with propanoic acid, followed by purification using techniques such as crystallization or chromatography
Chemical Reactions Analysis
Types of Reactions
3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid undergoes several types of chemical reactions:
Reduction: The disulfide bond can be cleaved under reducing conditions using reagents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Acylation: The carboxyl group of propanoic acid allows for acylation reactions with amines or alcohols.
Biotinylation: The biotin group can be used for biotinylation of target proteins through either chemical or enzymatic acylation reactions .
Common Reagents and Conditions
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)
Coupling Reagents: N-hydroxysuccinimide (NHS), N,N’-dicyclohexylcarbodiimide (DCC)
Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO)
Major Products Formed
Reduced Biotinylated Compounds: Upon reduction, the disulfide bond is cleaved, yielding biotinylated thiols.
Acylated Products: Acylation reactions yield biotinylated amides or esters .
Scientific Research Applications
3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid has numerous applications in scientific research:
Protein Labeling: Used for labeling target proteins in biological assays.
Proximity Biotinylation: Employed in cellular proximity biotinylation assays to label interacting proteins.
Chemical Biology Tools: Utilized in the synthesis of chemical biology tools for studying protein interactions and functions.
Drug Delivery: Investigated for its potential in targeted drug delivery systems due to its cleavable nature .
Mechanism of Action
The mechanism of action of 3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid involves:
Biotinylation: The biotin group binds to avidin or streptavidin with high affinity, allowing for the enrichment and detection of biotinylated targets.
Cleavage: The disulfide bond can be cleaved under reducing conditions, releasing the biotinylated target from the complex.
Acylation: The carboxyl group of propanoic acid allows for the formation of stable amide or ester bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
3-[2-N-(Biotinyl)aminoethylthio]propanoic Acid: Similar structure but lacks the disulfide linkage, making it non-cleavable.
Biotin-PEG3-Amine: Contains a polyethylene glycol (PEG) linker, providing increased solubility and flexibility.
Biotin-PEG3-Maleimide: Features a maleimide group for thiol-reactive biotinylation .
Uniqueness
3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid is unique due to its cleavable disulfide linkage, allowing for reversible biotinylation. This property makes it particularly useful in applications where temporary labeling is required .
Properties
Molecular Formula |
C15H25N3O4S3 |
---|---|
Molecular Weight |
407.6 g/mol |
IUPAC Name |
3-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethyldisulfanyl]propanoic acid |
InChI |
InChI=1S/C15H25N3O4S3/c19-12(16-6-8-25-24-7-5-13(20)21)4-2-1-3-11-14-10(9-23-11)17-15(22)18-14/h10-11,14H,1-9H2,(H,16,19)(H,20,21)(H2,17,18,22) |
InChI Key |
LUKYYZVIDAWYMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCSSCCC(=O)O)NC(=O)N2 |
Origin of Product |
United States |
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